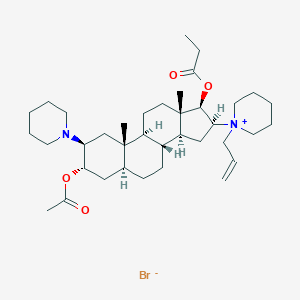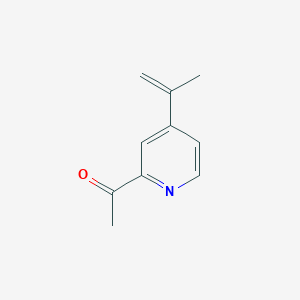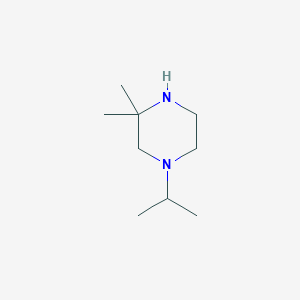
3,3-Dimethyl-1-(propan-2-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-(propan-2-yl)piperazine, also known as DMIPP, is a chemical compound that belongs to the piperazine family. It is commonly used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The sigma-1 receptor is a transmembrane protein that is widely distributed in the brain and other tissues. 3,3-Dimethyl-1-(propan-2-yl)piperazine binds to the sigma-1 receptor with high affinity and selectivity, leading to the activation of various signaling pathways. The exact mechanism of action of 3,3-Dimethyl-1-(propan-2-yl)piperazine is not fully understood, but it is believed to modulate the activity of ion channels, enhance the release of neurotransmitters, and protect cells from oxidative stress and apoptosis.
Biochemical and Physiological Effects:
3,3-Dimethyl-1-(propan-2-yl)piperazine has been shown to have various biochemical and physiological effects, including the modulation of ion channels, the enhancement of neurotransmitter release, and the protection of cells from oxidative stress and apoptosis. It has also been shown to have anti-inflammatory and analgesic effects, as well as potential applications in the treatment of neurodegenerative diseases and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-Dimethyl-1-(propan-2-yl)piperazine has several advantages for lab experiments, including its high affinity and selectivity for the sigma-1 receptor, its stability and ease of synthesis, and its potential applications in imaging studies and drug development. However, there are also some limitations, such as the lack of understanding of its exact mechanism of action, the need for further studies to determine its safety and efficacy, and the potential for off-target effects.
Orientations Futures
There are several future directions for research on 3,3-Dimethyl-1-(propan-2-yl)piperazine, including the development of new imaging tracers for PET imaging, the investigation of its potential therapeutic applications in neurodegenerative diseases and cancer, and the elucidation of its exact mechanism of action. Further studies are also needed to determine its safety and efficacy, as well as its potential for drug development. Overall, 3,3-Dimethyl-1-(propan-2-yl)piperazine is a promising compound that has the potential to contribute to the advancement of scientific research and medicine.
Méthodes De Synthèse
3,3-Dimethyl-1-(propan-2-yl)piperazine can be synthesized using various methods, including the reaction of 2-methylpiperazine with isopropyl bromide, or the reaction of 2-methylpiperazine with isopropylamine. The purity of 3,3-Dimethyl-1-(propan-2-yl)piperazine can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
3,3-Dimethyl-1-(propan-2-yl)piperazine has been widely used in scientific research as a ligand for imaging studies of the brain. It has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including neuroprotection, modulation of ion channels, and regulation of neurotransmitter release. 3,3-Dimethyl-1-(propan-2-yl)piperazine can also be used as a precursor for the synthesis of other compounds, such as radiolabeled tracers for positron emission tomography (PET) imaging.
Propriétés
Numéro CAS |
143936-98-5 |
|---|---|
Formule moléculaire |
C9H20N2 |
Poids moléculaire |
156.27 g/mol |
Nom IUPAC |
3,3-dimethyl-1-propan-2-ylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-8(2)11-6-5-10-9(3,4)7-11/h8,10H,5-7H2,1-4H3 |
Clé InChI |
IUKJUAUZZCBXBM-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCNC(C1)(C)C |
SMILES canonique |
CC(C)N1CCNC(C1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one](/img/structure/B114903.png)


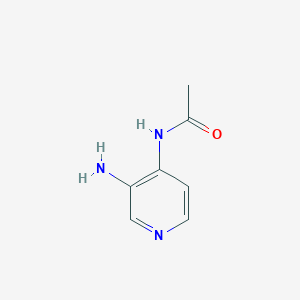
![2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B114917.png)
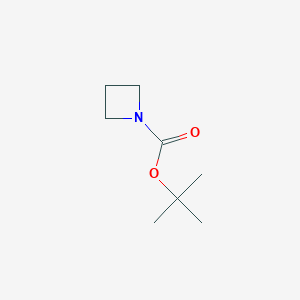
![8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione](/img/structure/B114927.png)


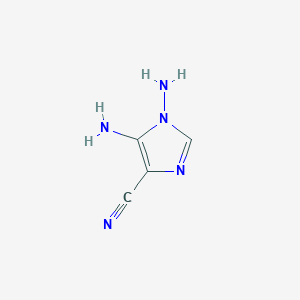
![N-[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide](/img/structure/B114936.png)

